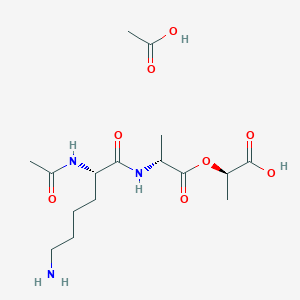
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Descripción general
Descripción
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an organic ionic liquid with the molecular formula C10H16F6N2O4S2. It is known for its high thermal stability, low volatility, and excellent ionic conductivity. These properties make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of 3-methyl-1-allylpyrrolidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction typically occurs under inert gas conditions to prevent moisture interference, as the compound is hygroscopic .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes substitution reactions due to the presence of the pyrrolidinium ring and the trifluoromethanesulfonyl groups. It can also participate in ionic exchange reactions, which are crucial for its applications in electrochemistry .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, and electrophiles such as alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various substituted pyrrolidinium salts, which have different properties and applications .
Aplicaciones Científicas De Investigación
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is widely used in scientific research due to its unique properties. Some of its applications include:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Material Science: It is employed in the development of advanced materials, such as ionic liquid-based polymers and composites.
Energy Storage: Its use in energy storage devices, including fuel cells and solar cells, is being extensively researched.
Mecanismo De Acción
The mechanism by which 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which facilitate ionic conduction in electrochemical applications. The trifluoromethanesulfonyl groups enhance the compound’s stability and ionic conductivity by delocalizing the charge over a larger area .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with an ethyl group instead of an allyl group.
1-n-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Contains a butyl group and is used in energy storage and electrodeposition.
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Features a propyl group and is used in similar applications.
Uniqueness
1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to the presence of the allyl group, which can participate in additional chemical reactions, providing versatility in its applications. Its combination of high thermal stability, low volatility, and excellent ionic conductivity makes it particularly valuable in advanced electrochemical systems .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYDHDCXRMFQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059624-23-5 | |
| Record name | 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)

